molecular formula C12H15BrN4O B12265245 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole

Cat. No.: B12265245
M. Wt: 311.18 g/mol
InChI Key: AHUZDUBIXJIKIA-UHFFFAOYSA-N
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Description

3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole is a complex heterocyclic compound that features a unique combination of pyrazole, azetidine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromo substituent can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole lies in its combination of three distinct heterocyclic rings, which imparts a diverse range of chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

Molecular Formula

C12H15BrN4O

Molecular Weight

311.18 g/mol

IUPAC Name

3-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C12H15BrN4O/c1-9-2-12(15-18-9)8-16-4-10(5-16)6-17-7-11(13)3-14-17/h2-3,7,10H,4-6,8H2,1H3

InChI Key

AHUZDUBIXJIKIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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